N-(propan-2-yl)piperidin-3-amine
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Overview
Description
N-(propan-2-yl)piperidin-3-amine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
N-(propan-2-yl)piperidin-3-amine, also known as N-Isopropylpiperidin-3-amine, is a derivative of piperidine . Piperidine derivatives have been found to exhibit a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives have been found to interact with various targets leading to a range of biological activities
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
One study mentioned that a piperidine derivative had good in vitro admet and in vivo pharmacokinetic characteristics .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-yl)piperidin-3-amine typically involves the reductive amination of piperidine derivatives. One common method is the condensation of piperidine with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: N-(propan-2-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(propan-2-yl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the production of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the manufacture of agrochemicals, dyes, and other industrial products
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
N-methylpiperidine: Another derivative with similar structural features but different pharmacological properties.
N-ethylpiperidine: Similar to N-(propan-2-yl)piperidin-3-amine but with an ethyl group instead of an isopropyl group.
Uniqueness: this compound stands out due to its specific isopropyl substitution, which imparts unique steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-propan-2-ylpiperidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-8-4-3-5-9-6-8/h7-10H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXUUHPCEVNZFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611906 |
Source
|
Record name | N-(Propan-2-yl)piperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-19-6 |
Source
|
Record name | N-(Propan-2-yl)piperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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